molecular formula C12H17ClN2 B13289503 2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine

2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B13289503
M. Wt: 224.73 g/mol
InChI Key: BWDORNAAGOZCON-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine is a chemical compound with the molecular formula C12H17ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chloro group at the second position and a 4-methylpiperidin-1-ylmethyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-chloropyridine with 4-methylpiperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The general reaction scheme is as follows:

2-chloropyridine+4-methylpiperidineThis compound\text{2-chloropyridine} + \text{4-methylpiperidine} \rightarrow \text{this compound} 2-chloropyridine+4-methylpiperidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with different functional groups.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro group and the piperidine moiety play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
  • 3-Chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

Uniqueness

2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-ylmethyl group enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine

InChI

InChI=1S/C12H17ClN2/c1-10-4-7-15(8-5-10)9-11-3-2-6-14-12(11)13/h2-3,6,10H,4-5,7-9H2,1H3

InChI Key

BWDORNAAGOZCON-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

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